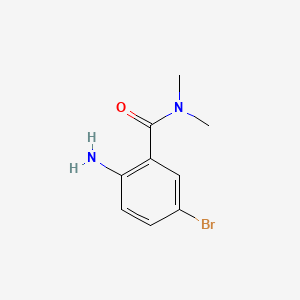

2-Amino-5-bromo-N,N-dimethylbenzamide

Description

BenchChem offers high-quality 2-Amino-5-bromo-N,N-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-N,N-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKABTZZYSDNSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679536 | |

| Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139253-79-5 | |

| Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Amino-5-bromo-N,N-dimethylbenzamide" CAS number and properties

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-N,N-dimethylbenzamide, a substituted benzamide of interest in chemical and pharmaceutical research. While specific experimental protocols and biological pathway data for this exact compound are not extensively available in published literature, this document consolidates the known properties and provides generalized methodologies based on closely related analogs. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide aims to serve as a valuable resource for researchers working with this and similar molecules.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of 2-Amino-5-bromo-N,N-dimethylbenzamide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 139253-79-5 | [2][3][4] |

| Molecular Formula | C₉H₁₁BrN₂O | [3] |

| Molecular Weight | 243.10 g/mol | [3] |

| IUPAC Name | 2-amino-5-bromo-N,N-dimethylbenzamide | [3] |

| SMILES | O=C(N(C)C)C1=CC(Br)=CC=C1N | [3] |

| Purity (Typical) | ≥95% | [3] |

Note: The properties listed are based on information from chemical suppliers and databases. Experimental verification is recommended.

General Synthetic and Analytical Methodologies

Due to the absence of specific published experimental protocols for 2-Amino-5-bromo-N,N-dimethylbenzamide, this section outlines generalized procedures for the synthesis and analysis of similar 2-aminobenzamide derivatives. These methods are intended to serve as a starting point for laboratory investigation.

General Synthetic Approach

A plausible synthetic route to 2-Amino-5-bromo-N,N-dimethylbenzamide can be conceptualized from commercially available starting materials. A general workflow is depicted below.

Caption: Generalized synthetic workflow for 2-aminobenzamides.

Experimental Protocol (Hypothetical):

A potential synthesis could involve the amidation of a suitable 2-amino-5-bromobenzoic acid derivative.

-

Activation of Carboxylic Acid: 2-Amino-5-bromobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane or THF) to form the corresponding acyl chloride.

-

Amidation: The resulting acyl chloride is then reacted with dimethylamine in the presence of a base (e.g., triethylamine or pyridine) to yield 2-Amino-5-bromo-N,N-dimethylbenzamide.

-

Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as recrystallization or column chromatography.

Analytical Characterization Workflow

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

References

- 1. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromo-N,N-dimethylbenzamide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-bromo-N,N-dimethylbenzamide, a valuable intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details a plausible synthetic route, experimental protocols, and expected characterization data based on available scientific literature and analysis of analogous compounds.

Introduction

2-Amino-5-bromo-N,N-dimethylbenzamide belongs to the class of substituted benzamides. The presence of an amino group, a bromine atom, and a dimethylamide moiety on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmacological activities. The strategic placement of these functional groups allows for a variety of chemical transformations, making it an attractive starting material for medicinal chemistry and materials science.

Synthesis

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound is the amidation of 2-amino-5-bromobenzoic acid with dimethylamine. This method is direct and avoids the need for protection of the amino group, which can be a complication in other synthetic strategies.

Experimental Protocol: Amidation of 2-Amino-5-bromobenzoic Acid

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

-

2-Amino-5-bromobenzoic acid

-

Thionyl chloride (SOCl₂) or another suitable coupling agent (e.g., EDCI, HBTU)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Dimethylamine solution (e.g., 2M in THF) or gaseous dimethylamine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-amino-5-bromobenzoyl chloride can be used in the next step without further purification.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of dimethylamine (2.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the dimethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Amino-5-bromo-N,N-dimethylbenzamide.

Characterization

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂O[1] |

| Molecular Weight | 243.10 g/mol [1] |

| Appearance | Expected to be a solid |

| CAS Number | 139253-79-5[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Amino-5-bromo-N,N-dimethylbenzamide. These predictions are based on known spectral data for similar compounds, such as N,N-dimethylbenzamide and other substituted 2-aminobenzamides.

1H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 1H | Ar-H (ortho to -C(O)N(CH₃)₂) |

| ~ 7.3 | dd | 1H | Ar-H (meta to -C(O)N(CH₃)₂ and ortho to -Br) |

| ~ 6.7 | d | 1H | Ar-H (ortho to -NH₂) |

| ~ 4.5 - 5.5 | br s | 2H | -NH ₂ |

| ~ 2.9 - 3.1 | s | 6H | -N(CH ₃)₂ |

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | C =O (amide) |

| ~ 148 | C -NH₂ |

| ~ 135 | C -Br |

| ~ 132 | Ar-C H |

| ~ 129 | Ar-C H |

| ~ 118 | Ar-C H |

| ~ 115 | Ar-C -C(O)N(CH₃)₂ |

| ~ 35-40 | -N(C H₃)₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, broad | N-H stretching (amino group) |

| 3050 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (methyl groups) |

| 1630 - 1600 | Strong | C=O stretching (amide) |

| 1600 - 1550 | Medium | N-H bending (amino group) |

| 1500 - 1400 | Medium to Strong | C=C stretching (aromatic) |

| ~ 1050 | Medium | C-N stretching |

| ~ 820 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 600 | Medium | C-Br stretching |

MS (Mass Spectrometry)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

| m/z | Interpretation |

| 242/244 | [M]⁺, Molecular ion peak corresponding to ⁷⁹Br and ⁸¹Br isotopes |

| 198/200 | [M - N(CH₃)₂]⁺, Loss of the dimethylamino group |

| 170/172 | [M - C(O)N(CH₃)₂]⁺, Loss of the dimethylcarbamoyl group |

| 72 | [C₄H₁₀N]⁺, Fragment corresponding to the dimethylamino group |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like 2-Amino-5-bromo-N,N-dimethylbenzamide.

Conclusion

This technical guide outlines a feasible synthetic approach and provides predicted characterization data for 2-Amino-5-bromo-N,N-dimethylbenzamide. While a dedicated experimental procedure and spectral data are not currently available in peer-reviewed literature, the information presented here, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers interested in synthesizing and utilizing this compound. The proposed synthetic route via amidation of 2-amino-5-bromobenzoic acid is a practical approach, and the predicted spectroscopic data provides a benchmark for the characterization of the final product. Further experimental validation is necessary to confirm the details presented in this guide.

References

An In-depth Technical Guide to 2-Amino-5-bromo-N,N-dimethylbenzamide: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for the chemical compound 2-Amino-5-bromo-N,N-dimethylbenzamide. Due to the limited availability of experimental data in peer-reviewed literature for this specific molecule, this guide combines computational data with established chemical principles and general experimental methodologies for analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

The compound of interest is systematically named 2-amino-5-bromo-N,N-dimethylbenzamide . Its identity is unambiguously defined by its molecular structure and standard chemical identifiers.

The core structure consists of a benzene ring substituted with four functional groups: an amino group (-NH₂), a bromine atom (-Br), and a dimethylbenzamide group (-C(=O)N(CH₃)₂). The substitution pattern on the benzene ring is crucial for its chemical identity, with the substituents located at positions 1, 2, and 5.

Table 1: Chemical Identifiers for 2-Amino-5-bromo-N,N-dimethylbenzamide

| Identifier | Value |

| IUPAC Name | 2-amino-5-bromo-N,N-dimethylbenzamide[1] |

| CAS Number | 139253-79-5[1] |

| Molecular Formula | C₉H₁₁BrN₂O |

| Canonical SMILES | CN(C)C(=O)C1=C(C=C(C=C1)Br)N |

Below is a diagram illustrating the logical relationship of the key functional groups within the 2-Amino-5-bromo-N,N-dimethylbenzamide molecule, which are pivotal for its chemical reactivity and potential for further synthetic modifications.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-bromo-N,N-dimethylbenzamide

Introduction

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its successful development. Among the most critical parameters are solubility and stability. Solubility influences bioavailability and formulation strategies, while stability data are essential for determining storage conditions, shelf-life, and ensuring patient safety.[1] This guide details the core experimental protocols required to comprehensively evaluate the solubility and stability profile of 2-Amino-5-bromo-N,N-dimethylbenzamide.

Part 1: Solubility Assessment

Aqueous solubility is a crucial determinant of a drug's absorption and its suitability for various dosage forms. Both kinetic and thermodynamic solubility assays are necessary for a comprehensive profile.[2]

Experimental Protocols

1.1.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the intrinsic, equilibrium solubility of a compound.[3]

-

Preparation: An excess amount of solid 2-Amino-5-bromo-N,N-dimethylbenzamide is added to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[3]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a period of 24-72 hours to ensure equilibrium is reached.[3]

-

Phase Separation: The resulting suspensions are filtered through a 0.22 µm filter or centrifuged at high speed to separate undissolved solids from the saturated solution.[3]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

1.1.2. Kinetic Solubility (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, typically dimethyl sulfoxide (DMSO). This method is often used in early discovery for rapid screening.[2]

-

Stock Solution Preparation: A concentrated stock solution of 2-Amino-5-bromo-N,N-dimethylbenzamide is prepared in 100% DMSO.[3]

-

Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate containing aqueous buffers.

-

Precipitation Measurement: The plate is incubated, and the point of precipitation is measured using techniques like nephelometry, which detects light scattering from insoluble particles.

Data Presentation: Solubility

The following tables provide a template for summarizing the solubility data for 2-Amino-5-bromo-N,N-dimethylbenzamide.

Table 1: Thermodynamic Solubility of 2-Amino-5-bromo-N,N-dimethylbenzamide

| pH of Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 1.2 | 25 | Data | Data |

| 1.2 | 37 | Data | Data |

| 4.5 | 25 | Data | Data |

| 4.5 | 37 | Data | Data |

| 6.8 | 25 | Data | Data |

| 6.8 | 37 | Data | Data |

| 7.4 | 25 | Data | Data |

| 7.4 | 37 | Data | Data |

Table 2: Kinetic Solubility of 2-Amino-5-bromo-N,N-dimethylbenzamide

| pH of Buffer | Kinetic Solubility (µM) |

| 7.4 | Data |

Part 2: Stability Assessment

Stability testing is a regulatory requirement to ensure that a drug product maintains its quality, efficacy, and safety throughout its shelf-life.[4] These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the compound.[5]

Experimental Protocols

2.1.1. Solid-State Stability (ICH Q1A(R2) Conditions)

Solid-state stability studies assess the physical and chemical stability of the drug substance.

-

Storage Conditions: Samples of 2-Amino-5-bromo-N,N-dimethylbenzamide are stored under various temperature and humidity conditions as specified by the International Council for Harmonisation (ICH) guidelines.[5] This includes long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.[4]

-

Analytical Testing: At predetermined time points, samples are withdrawn and tested for:

-

Assay: To determine the potency of the active pharmaceutical ingredient (API).

-

Degradation Products: To identify and quantify any impurities that may have formed.

-

Appearance: Visual inspection for any changes in physical properties like color or form.

-

Crystallinity: Techniques like X-ray Powder Diffraction (XRPD) can be used to detect changes in the crystalline structure.[4]

-

2.1.2. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[5]

-

Methodology: The compound is subjected to stress conditions that are more severe than those used in accelerated stability testing.[5]

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and may be heated.[3]

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.[5]

-

Photostability: The compound is exposed to light according to ICH Q1B guidelines.[4]

-

Thermal Stress: The compound is heated to high temperatures.[5]

-

-

Analysis: The stressed samples are analyzed, typically by HPLC-MS, to separate and identify the degradation products.[4]

Data Presentation: Stability

The following table provides a template for summarizing the stability data.

Table 3: Solid-State Stability of 2-Amino-5-bromo-N,N-dimethylbenzamide

| Storage Condition | Time Point | Assay (% Initial) | Total Degradants (%) | Appearance |

| 25°C / 60% RH | 0 Months | 100.0 | < 0.1 | White Powder |

| 3 Months | Data | Data | Data | |

| 6 Months | Data | Data | Data | |

| 40°C / 75% RH | 0 Months | 100.0 | < 0.1 | White Powder |

| 1 Month | Data | Data | Data | |

| 3 Months | Data | Data | Data | |

| 6 Months | Data | Data | Data |

Part 3: Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of solubility and stability for a novel compound like 2-Amino-5-bromo-N,N-dimethylbenzamide.

Workflow for Physicochemical Profiling

References

- 1. pharmtech.com [pharmtech.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

Spectroscopic Characterization of 2-Amino-5-bromo-N,N-dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Amino-5-bromo-N,N-dimethylbenzamide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its functional groups and general principles of spectroscopy. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Overview

2-Amino-5-bromo-N,N-dimethylbenzamide is an aromatic compound containing several key functional groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a primary amine (-NH₂), a tertiary amide (-CON(CH₃)₂), and a bromine substituent. Understanding the expected spectroscopic behavior of these groups is crucial for the structural elucidation and quality control of this compound.

Molecular Formula: C₉H₁₁BrN₂O Molecular Weight: 243.10 g/mol CAS Number: 139253-79-5[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of 2-Amino-5-bromo-N,N-dimethylbenzamide. These are predicted values and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Doublet | 1H | Ar-H (ortho to -CONH₂) |

| ~ 7.1 - 7.3 | Doublet of doublets | 1H | Ar-H (ortho to -Br) |

| ~ 6.6 - 6.8 | Doublet | 1H | Ar-H (ortho to -NH₂) |

| ~ 4.0 - 4.5 | Broad singlet | 2H | -NH₂ |

| ~ 2.9 - 3.1 | Singlet | 6H | -N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C=O (Amide) |

| ~ 145 - 150 | Ar-C-NH₂ |

| ~ 130 - 135 | Ar-C-Br |

| ~ 125 - 130 | Ar-C-H |

| ~ 120 - 125 | Ar-C-H |

| ~ 115 - 120 | Ar-C-H |

| ~ 110 - 115 | Ar-C-CONH₂ |

| ~ 35 - 40 | -N(CH₃)₂ |

Table 3: Predicted FT-IR Spectroscopic Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak | C-H stretch (aromatic) |

| 2950 - 2850 | Weak to Medium | C-H stretch (aliphatic, -CH₃) |

| 1630 - 1600 | Strong | C=O stretch (amide) |

| 1600 - 1550 | Medium | N-H bend (amine) |

| 1500 - 1400 | Medium to Strong | C=C stretch (aromatic ring) |

| 1300 - 1200 | Medium | C-N stretch (amide and amine) |

| 1100 - 1000 | Medium | C-Br stretch |

| 850 - 750 | Strong | C-H bend (out-of-plane, aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 243/245 | High | [M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotope pattern) |

| 199/201 | Medium | [M - N(CH₃)₂]⁺ |

| 171/173 | Medium | [M - CON(CH₃)₂]⁺ |

| 120 | Medium | [C₇H₅O]⁺ |

| 77 | Low | [C₆H₅]⁺ |

| 44 | High | [CON(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-bromo-N,N-dimethylbenzamide in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Employ a relaxation delay of 1-2 seconds between scans.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) and the characteristic isotopic pattern of bromine ([M+2]⁺) are key features to identify.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-5-bromo-N,N-dimethylbenzamide.

Caption: General workflow for spectroscopic analysis.

References

Technical Whitepaper: An Assessment of the Research Landscape for 2-Amino-5-bromo-N,N-dimethylbenzamide

DISCLAIMER: This document serves as an analysis of the existing public domain research concerning "2-Amino-5-bromo-N,N-dimethylbenzamide." Our extensive search of scientific literature, patent databases, and chemical supplier information has revealed a significant scarcity of data regarding the specific biological activities and research applications of this compound. The information that is available primarily pertains to structurally similar analogs. Therefore, this guide will summarize the available information on the broader class of substituted benzamides and highlight the critical knowledge gaps for the target compound.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." This scaffold is present in a multitude of approved pharmaceutical agents, demonstrating a wide array of biological activities. These include, but are not limited to, antiemetic, antipsychotic, and gastroprokinetic effects.[1] The versatility of the benzamide core lies in its ability to be readily modified with various substituents on the benzene ring, which can significantly alter the compound's pharmacological, selectivity, and pharmacokinetic profiles.[1] Research into substituted benzamides has identified candidates with potential as antitumor agents, underscoring the therapeutic potential of this chemical class.[1]

Physicochemical Properties of 2-Amino-5-bromo-N,N-dimethylbenzamide

While biological data is sparse, basic physicochemical properties for 2-Amino-5-bromo-N,N-dimethylbenzamide are available from chemical suppliers and databases. A summary of this information is presented below.

| Property | Value | Source |

| CAS Number | 139253-79-5 | AChemBlock |

| Molecular Formula | C₉H₁₁BrN₂O | AChemBlock |

| Molecular Weight | 243.1 g/mol | AChemBlock |

| Purity | ≥95% (Varies by supplier) | AChemBlock |

| IUPAC Name | 2-amino-5-bromo-N,N-dimethylbenzamide | AChemBlock |

| SMILES | O=C(N(C)C)C1=CC(Br)=CC=C1N | AChemBlock |

Table 1: Physicochemical properties of 2-Amino-5-bromo-N,N-dimethylbenzamide.

Analysis of Structurally Related Compounds

A significant portion of the available literature refers to a structural isomer, 2-Amino-5-bromo-N,3-dimethylbenzamide (CAS: 890707-30-9). This compound appears frequently in patents as a key intermediate in the synthesis of more complex molecules, particularly "2-amino-5-cyano-N,3-dimethylbenzamide". This suggests that the primary utility of these related bromo-benzamides may be as building blocks in organic synthesis rather than as biologically active agents themselves.

Another related compound, 2-Amino-5-chloro-N,3-dimethylbenzamide (CAS: 890707-28-5), has been reported to induce necrotic cell death in mammalian cells.[2] It is critical to note, however, that this activity is specific to the chlorinated analog and cannot be directly extrapolated to the brominated compound of interest. Small structural changes, such as the identity of the halogen atom or the position of a methyl group, can lead to vastly different biological effects.

Potential, Yet Unexplored, Research Applications

Given that the broader class of benzamides has been investigated for various therapeutic purposes, one could hypothesize potential research avenues for 2-Amino-5-bromo-N,N-dimethylbenzamide. These are purely speculative and would require substantial experimental validation.

Workflow for Preliminary Investigation:

Below is a conceptual workflow for a preliminary screening campaign to identify potential biological activity for a novel compound like 2-Amino-5-bromo-N,N-dimethylbenzamide.

Caption: Conceptual workflow for initial biological screening.

Conclusion and Future Directions

Our comprehensive review indicates that "2-Amino-5-bromo-N,N-dimethylbenzamide" is a compound with well-defined physical properties but lacks published data regarding its biological activity and potential research applications. The available information is predominantly focused on its structural isomers, which are primarily utilized as intermediates in chemical synthesis.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The absence of existing research means that any investigation into the biological effects of this compound would be novel. We recommend that any party interested in this molecule begin with broad-based in vitro screening assays to determine if it possesses any significant biological activity before committing to more extensive research programs. It is also advisable to confirm the identity of the compound of interest, as there appears to be frequent confusion with its N,3-dimethyl isomer.

References

An In-depth Technical Guide to 2-Amino-5-bromo-N,N-dimethylbenzamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-N,N-dimethylbenzamide, its derivatives, and analogues, focusing on their synthesis, potential therapeutic applications, and mechanisms of action. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound: 2-Amino-5-bromo-N,N-dimethylbenzamide

2-Amino-5-bromo-N,N-dimethylbenzamide is a substituted benzamide that serves as a versatile scaffold in medicinal chemistry. Its structure, featuring an aminobenzamide core with a bromine substituent, provides a key starting point for the synthesis of a wide range of derivatives with diverse biological activities.

Chemical Properties:

| Property | Value |

| CAS Number | 139253-79-5[1] |

| Molecular Formula | C9H11BrN2O[1] |

| Molecular Weight | 243.10 g/mol |

| IUPAC Name | 2-amino-5-bromo-N,N-dimethylbenzamide[1] |

| SMILES | CN(C)C(=O)c1cc(Br)ccc1N[1] |

Synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide and Analogues

A general synthetic approach involves the bromination of an appropriate 2-aminobenzamide precursor. For instance, the synthesis of the related 2-amino-5-cyano-N,3-dimethylbenzamide often utilizes 2-amino-5-bromo-N,3-dimethylbenzamide as a key intermediate, highlighting the importance of this bromo-derivative in accessing further chemical diversity.[2][3][4]

Conceptual Synthetic Workflow:

Caption: General synthetic workflow for 2-Amino-5-bromo-N,N-dimethylbenzamide.

Experimental Protocol: Synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide from a Bromo-precursor (Adapted from Patent Literature)

This protocol describes the conversion of a bromo-precursor to a cyano-derivative, a common transformation for this class of compounds.

Materials:

-

2-amino-5-bromo-N,3-dimethylbenzamide

-

Copper(I) cyanide

-

N-methyl-2-pyrrolidinone (NMP)

-

Water

-

Ammonia solution

Procedure:

-

A mixture of methyl 2-amino-5-bromo-3-methylbenzoate (100 g, 0.393 mol), copper(I) cyanide (36.3 g, 0.401 mol), and N-methyl-2-pyrrolidinone (NMP) (206 g, 200 mL) is heated to 170°C for 4 hours with agitation.[2]

-

The reaction mixture is then cooled to 120°C.[2]

-

350 mL of hot water (90°C) is added to the reaction mixture.

-

The resulting solid is collected by filtration and washed twice with an ammonia solution (e.g., 12% in water) and twice with water.[2]

-

The solid is dried in a vacuum drying cabinet at 50°C to yield methyl 2-amino-5-cyano-3-methylbenzoate.[2]

This cyano-intermediate can then be further reacted to obtain the final N,3-dimethylbenzamide product.

Biological Activities and Potential Therapeutic Applications

Derivatives of the 2-aminobenzamide scaffold have shown promise in a variety of therapeutic areas, including oncology and infectious diseases.

Anticancer Activity

The benzamide core is a well-established pharmacophore in the development of anticancer agents. Several derivatives of 2-aminobenzamide have been investigated for their potential to inhibit key signaling pathways involved in cancer progression.

Potential Mechanisms of Action:

-

Histone Deacetylase (HDAC) Inhibition: Certain 2-aminobenzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

-

Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is another critical pathway in embryonic development that can be aberrantly activated in various cancers. Some benzamide derivatives have been shown to inhibit this pathway, offering a potential therapeutic strategy for Hh-driven malignancies.[6][7]

Illustrative Signaling Pathway: Hedgehog Signaling Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by 2-aminobenzamide derivatives.

Antimicrobial Activity

The benzamide scaffold is also a feature of some antimicrobial agents. While specific data for 2-Amino-5-bromo-N,N-dimethylbenzamide derivatives is limited, related compounds have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action for these compounds is an active area of research.

Quantitative Data

Quantitative data on the biological activity of 2-Amino-5-bromo-N,N-dimethylbenzamide and its direct analogues is not extensively available in the public domain. The following table summarizes representative data for related benzamide derivatives to provide a context for their potential potency.

Table 1: Representative Biological Activity of Benzamide Derivatives

| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |

| 4-(2-pyrimidinylamino)benzamide derivatives | Hedgehog Signaling Pathway Inhibition | Potent inhibitory activity | [6] |

| 2-Methoxybenzamide derivatives | Hedgehog Signaling Pathway Inhibition | Nanomolar IC50 values | [7] |

| N-(2-Aminophenyl)-benzamide derivatives | HDAC1/HDAC2 Inhibition | Nanomolar concentrations | |

| N-(2-Aminophenyl)-benzamide derivatives | Antiproliferative (A549, SF268 cells) | Micromolar concentrations |

Future Directions

The 2-Amino-5-bromo-N,N-dimethylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Synthesis of a diverse library of derivatives: Exploring a wide range of substitutions on the benzamide core will be crucial to optimize biological activity and selectivity.

-

Comprehensive biological evaluation: Systematic screening of these derivatives against a panel of cancer cell lines and microbial strains is needed to identify lead compounds.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds will be essential for their rational development as drugs.

This technical guide provides a foundation for researchers interested in exploring the potential of 2-Amino-5-bromo-N,N-dimethylbenzamide derivatives. Further investigation into this versatile chemical scaffold is warranted to unlock its full therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel PARP Inhibitors Utilizing 2-Amino-5-bromo-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a potential Poly(ADP-ribose) polymerase (PARP) inhibitor, designated as PARPi-core-A , using "2-Amino-5-bromo-N,N-dimethylbenzamide" as a key starting material. This document outlines a representative synthetic strategy, leveraging well-established chemical transformations to construct the core structure of a putative PARP inhibitor. The protocols are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction to PARP Inhibition and Synthetic Strategy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer therapy, particularly in tumors with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), PARP inhibitors can induce synthetic lethality, leading to cancer cell death. The development of novel PARP inhibitors with improved efficacy and selectivity is an active area of research.

The benzamide moiety is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD+ substrate. "2-Amino-5-bromo-N,N-dimethylbenzamide" is a valuable starting material as it incorporates this key benzamide feature and possesses two functional handles: an amino group and a bromine atom. These allow for sequential chemical modifications to build the complex heterocyclic systems characteristic of many potent PARP inhibitors.

The synthetic strategy presented here involves a two-step process:

-

Palladium-catalyzed Buchwald-Hartwig amination: To introduce a key nitrogen-containing heterocycle at the 5-position of the benzamide ring.

-

Intramolecular cyclization: To form a fused heterocyclic system, a common core in many PARP inhibitors.

Experimental Protocols

Synthesis of Intermediate 1: 2-Amino-N,N-dimethyl-5-(piperazin-1-yl)benzamide

This protocol describes the coupling of "2-Amino-5-bromo-N,N-dimethylbenzamide" with piperazine using a Buchwald-Hartwig amination reaction.

Materials and Reagents:

| Reagent | Supplier | Grade |

| 2-Amino-5-bromo-N,N-dimethylbenzamide | Commercial | >98% |

| Piperazine | Commercial | >99% |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Commercial | Catalyst grade |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Commercial | Ligand grade |

| Sodium tert-butoxide (NaOtBu) | Commercial | >98% |

| Toluene | Commercial | Anhydrous, >99.8% |

| Ethyl acetate (EtOAc) | Commercial | ACS grade |

| Saturated aqueous sodium bicarbonate (NaHCO3) | Laboratory prep | - |

| Brine | Laboratory prep | - |

| Anhydrous sodium sulfate (Na2SO4) | Commercial | ACS grade |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-Amino-5-bromo-N,N-dimethylbenzamide (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (2.0 eq).

-

Add Pd2(dba)3 (0.02 eq) and XPhos (0.04 eq) to the flask.

-

Add anhydrous toluene to the flask to achieve a concentration of 0.1 M with respect to the starting benzamide.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Intermediate 1 .

Expected Yield and Characterization:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |

| Intermediate 1 | C13H20N4O | 248.33 | 75-85 | Off-white solid |

Synthesis of PARPi-core-A: 6-(Dimethylcarbamoyl)-2,3,4,5-tetrahydro-1H-benzo[f]pyrazino[1,2-a][1][2]diazepin-7(8H)-one

This protocol describes the intramolecular cyclization of Intermediate 1 with an appropriate C2-building block to form the final PARP inhibitor core structure.

Materials and Reagents:

| Reagent | Supplier | Grade |

| Intermediate 1 | Synthesized | >95% |

| Chloroacetyl chloride | Commercial | >98% |

| Triethylamine (TEA) | Commercial | >99% |

| Dichloromethane (DCM) | Commercial | Anhydrous, >99.8% |

| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous, >99.8% |

| Sodium hydride (NaH), 60% in mineral oil | Commercial | - |

| Saturated aqueous ammonium chloride (NH4Cl) | Laboratory prep | - |

| Diethyl ether | Commercial | ACS grade |

Procedure:

-

Acylation: Dissolve Intermediate 1 (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.

-

Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude acylated intermediate.

-

Cyclization: Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF.

-

Add a solution of the crude acylated intermediate in anhydrous DMF dropwise to the NaH suspension at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield PARPi-core-A .

Quantitative Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) | IC50 (PARP-1) (nM) |

| PARPi-core-A | C15H18N4O2 | 286.33 | 60-70 | >98% | 5-15 (Hypothetical) |

Visualizations

Caption: Synthetic workflow for PARPi-core-A.

Caption: Mechanism of action of PARP inhibitors.

Conclusion

The provided protocols outline a feasible synthetic route to a novel PARP inhibitor core structure starting from "2-Amino-5-bromo-N,N-dimethylbenzamide". This starting material proves to be a versatile building block for the construction of complex heterocyclic systems relevant to PARP inhibitor design. The described methodologies utilize robust and well-documented chemical reactions, making them accessible to researchers with a background in organic synthesis. Further optimization of reaction conditions and exploration of different building blocks may lead to the discovery of potent and selective PARP inhibitors for cancer therapy.

Application Notes and Protocols for 2-Amino-5-bromo-N,N-dimethylbenzamide in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-bromo-N,N-dimethylbenzamide is a substituted benzamide that serves as a valuable scaffold and chemical intermediate in the field of medicinal chemistry. Its structural motif is prominently featured in the development of targeted therapies, most notably as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors represent a significant advancement in oncology, particularly for cancers with deficiencies in DNA repair mechanisms. This document provides detailed application notes on the utility of this chemical entity, protocols for its synthesis and its derivatization into potent biological agents, and quantitative data for representative compounds.

Application Notes: A Key Scaffold for PARP Inhibitors

The primary application of the 2-Amino-5-bromo-N,N-dimethylbenzamide scaffold lies in the synthesis of PARP inhibitors. The benzamide group is crucial as it mimics the nicotinamide moiety of the NAD+ substrate, enabling competitive inhibition by binding to the catalytic domain of PARP enzymes. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of SSBs. During DNA replication, these SSBs are converted to double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.

Derivatives of the 2-amino-5-bromobenzamide core have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities that can interact with different regions of the PARP active site.

Quantitative Data: Potency of Benzamide-Based PARP Inhibitors

The following table summarizes the in vitro inhibitory potency of several key benzamide-derived PARP inhibitors against PARP-1 and PARP-2 enzymes. This data highlights the therapeutic potential of compounds synthesized from scaffolds related to 2-Amino-5-bromo-N,N-dimethylbenzamide.

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

| Olaparib | 1.9 | 1.5 |

| Rucaparib | 1.4 | 1.4 |

| Talazoparib | 0.57 | 0.31 |

| Niraparib | 3.8 | 2.1 |

| Veliparib | 4.7 | 2.9 |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide

This protocol describes a general method for the synthesis of the title compound from 2-amino-5-bromobenzoic acid.

Materials:

-

2-amino-5-bromobenzoic acid

-

Dimethylamine (2M solution in THF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 2-amino-5-bromobenzoic acid (1.0 eq) in DMF, add DIPEA (2.0 eq) and EDCI (2.0 eq).

-

Add dimethylamine (2.0 eq, 2M solution in THF) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-5-bromo-N,N-dimethylbenzamide.

Protocol 2: General Procedure for the Synthesis of Benzimidazole-4-carboxamide PARP Inhibitors (Veliparib Analogs)

This protocol outlines a synthetic route to a key class of PARP inhibitors utilizing a benzimidazole core, which can be derived from precursors related to 2-Amino-5-bromo-N,N-dimethylbenzamide.

Materials:

-

Substituted 2,3-diaminobenzamide

-

Appropriate formylbenzoic acid (e.g., 4-formylbenzoic acid)

-

Ammonium acetate

-

N,N-Dimethylformamide (DMF)

-

Appropriate amine for amide coupling

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Step 1: Benzimidazole Ring Formation. A mixture of the substituted 2,3-diaminobenzamide (1.0 eq), the desired formylbenzoic acid (1.1 eq), and ammonium acetate (2.0 eq) in DMF is heated at 100 °C for 6 hours. After cooling, the product is isolated by precipitation with water and filtration to yield the benzimidazole carboxylic acid intermediate.

-

Step 2: Amide Coupling. To a solution of the benzimidazole carboxylic acid intermediate (1.0 eq) in DMF, add the desired amine (1.2 eq), HBTU (1.2 eq), and DIPEA (2.5 eq). The reaction mixture is stirred at room temperature overnight. The product is then isolated by aqueous workup and purification by chromatography to yield the final benzimidazole-4-carboxamide PARP inhibitor.

Protocol 3: In Vitro PARP-1 Enzymatic Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against the PARP-1 enzyme.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for poly(ADP-ribosyl)ation)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Test compounds dissolved in DMSO

-

Wash buffer (e.g., PBS with Tween-20)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure:

-

Coat a streptavidin plate with histones.

-

In a separate plate, pre-incubate the PARP-1 enzyme with varying concentrations of the test compound (or vehicle control) in the assay buffer.

-

Transfer the enzyme-inhibitor mixture to the histone-coated plate.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate to allow for the poly(ADP-ribosyl)ation reaction to occur.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Amino-5-bromo-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organohalides. This methodology is widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules for drug discovery and materials science. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-N,N-dimethylbenzamide with various arylboronic acids. The resulting 2-Amino-5-aryl-N,N-dimethylbenzamide scaffold is of significant interest as it forms the core structure of potent and selective histone deacetylase (HDAC) inhibitors, which are a promising class of therapeutic agents for the treatment of cancers and other diseases.[1]

The protocols provided herein are based on established procedures for structurally similar substrates and are intended to serve as a comprehensive starting point for reaction optimization and library synthesis.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-N,N-dimethylbenzamide with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of substrates structurally analogous to 2-Amino-5-bromo-N,N-dimethylbenzamide. These data can serve as a guide for optimizing the reaction with the target substrate.

Table 1: Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Amino-bromopyridine Derivatives [2][3][4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 88 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 78 |

| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80 |

| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME | 85 | 12 | 82 |

Data is based on reactions with 5-bromo-2-methylpyridin-3-amine and 3-Amino-5-bromopyridine as representative substrates.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-N,N-dimethylbenzamide with an arylboronic acid. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.

Materials and Equipment

-

2-Amino-5-bromo-N,N-dimethylbenzamide

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene, with or without water)

-

Schlenk flask or microwave vial

-

Condenser and magnetic stir bar

-

Inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

General Procedure (Thermal Conditions)

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-Amino-5-bromo-N,N-dimethylbenzamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL total) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-aryl-N,N-dimethylbenzamide.

Microwave-Assisted Procedure

For accelerated reaction times, microwave irradiation can be employed.

-

Reaction Setup: In a microwave vial, combine 2-Amino-5-bromo-N,N-dimethylbenzamide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., a suitable Pd(II) complex, 0.1-1 mol%).

-

Solvent Addition: Add the desired solvent (e.g., toluene, 3 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes).[5]

-

Workup and Purification: After cooling, the workup and purification follow the same procedure as the thermal conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-Amino-5-aryl-N,N-dimethylbenzamides.

Caption: A step-by-step experimental workflow diagram.

Application in Drug Discovery: HDAC Inhibitors

The 5-aryl-substituted 2-aminobenzamide scaffold is a well-established pharmacophore for histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The aberrant activity of HDACs is implicated in the pathogenesis of various cancers and other diseases. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The Suzuki-Miyaura coupling of 2-Amino-5-bromo-N,N-dimethylbenzamide provides a convergent and efficient route to synthesize a diverse library of 5-aryl-2-aminobenzamide derivatives. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop novel HDAC inhibitors with improved potency, selectivity, and pharmacokinetic properties. The N,N-dimethylamide moiety can influence the compound's solubility and cell permeability, making this a valuable building block in medicinal chemistry programs targeting HDACs.

Signaling Pathway Diagram: Simplified HDAC Inhibition

Caption: Simplified pathway of HDAC inhibition by 2-amino-5-aryl-N,N-dimethylbenzamides.

References

Application Notes and Protocols: The Role of 2-Amino-5-bromo-N,N-dimethylbenzamide and its Analogs in Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction:

2-Amino-5-bromo-N,N-dimethylbenzamide and its structural analog, 2-amino-5-bromo-N,3-dimethylbenzamide, are key chemical intermediates in the synthesis of a class of modern insecticides known as anthranilic diamides. While the chloro-analogs of these compounds are more commonly cited in the synthesis of major commercial products like chlorantraniliprole, the bromo-derivatives serve as crucial precursors in synthetic pathways leading to other potent insecticidal molecules. Their primary role is often as a starting material for the introduction of a cyano group, which is a key feature in a number of patented insecticidal compounds.

This document provides an overview of the application of 2-amino-5-bromo-N,3-dimethylbenzamide in the synthesis of agrochemical intermediates and, by extension, active insecticidal ingredients. It includes experimental protocols derived from patent literature and quantitative data to support researchers in the field.

Role as an Intermediate in Diamide Insecticide Synthesis

2-Amino-5-bromo-N,3-dimethylbenzamide is a valuable intermediate for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide. This conversion is a critical step as the cyano-substituted benzamide is a direct precursor to certain insecticidal cyanoanthranilic diamides.[1] The general synthetic approach involves the reaction of the bromo-compound with a cyanide source, typically in the presence of a catalyst.

The resulting cyanoanthranilic diamides are part of a broader class of insecticides that act as ryanodine receptor modulators. These insecticides provide effective control of a wide range of chewing pests, particularly Lepidoptera, in various crops.

Logical Workflow: From Intermediate to Active Ingredient

Caption: Synthetic pathway from the bromo-intermediate to the final agrochemical.

Quantitative Data from Synthesis

The following table summarizes quantitative data for key reaction steps in the synthesis of halogenated N,3-dimethylbenzamides, which are critical intermediates for diamide insecticides.

| Intermediate Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 2-Amino-5-bromo-N,3-dimethylbenzamide | 2-Amino-N,3-dimethylbenzamide | Bromine, Acetic Acid, NaOH | Acetic Acid | Not specified | 99.1% | [2] |

| 2-Amino-5-cyano-N,3-dimethylbenzamide | 2-Amino-5-bromo-N,3-dimethylbenzamide | Sodium Cyanide, Copper(I) Iodide, N,N-dimethylformamide | Xylenes | Not specified | Not specified | [1] |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | 2-Amino-N,3-dimethylbenzamide | N-chlorosuccinimide (NCS) | Not specified | 87-90% | Not specified | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-N,3-dimethylbenzamide[2]

This protocol describes the bromination of 2-amino-N,3-dimethylbenzamide.

Materials:

-

2-Amino-N,3-dimethylbenzamide

-

Acetic Acid

-

Liquid Bromine

-

50% Aqueous Sodium Hydroxide

-

Nitrogen gas

-

1000-mL flask with mechanical stirrer, thermocouple, condenser, and Teflon® tubing

Procedure:

-

Charge the 1000-mL flask with 226 mL of acetic acid.

-

Add a solution of 25 g of 50% aqueous sodium hydroxide in 85 g of water over 15 minutes.

-

Add 50 g (0.305 mol) of 2-amino-N,3-dimethylbenzamide to the mixture and heat to 55°C.

-

In a separate 200-mL flask, place 50.1 g of liquid bromine.

-

Introduce a nitrogen gas stream through Teflon® tubing below the surface of the liquid bromine at a rate of approximately 0.012 m³/h for 2.5 hours. The entrained bromine vapor is bubbled through the reaction mixture in the 1000-mL flask.

-

Maintain the reaction temperature at about 55°C during the bromine addition and for 30 minutes thereafter.

-

Cool the reaction mixture to 45°C and stir overnight.

-

Add a solution of 52 g of 50% aqueous sodium hydroxide in 88 mL of water to neutralize the hydrobromic acid byproduct.

-

Isolate the crystalline product by filtration, wash with water and an organic solvent (e.g., ethanol or methanol), and dry.

Protocol 2: One-Pot Synthesis of 2-Amino-5-halogenated-N,3-dimethylbenzamides[3][4]

This protocol outlines a one-pot synthesis method for halogenated benzamides from 2-amino-3-methylbenzoic acid.

Materials:

-

2-Amino-3-methylbenzoic acid

-

Bis(trichloromethyl) carbonate

-

Aqueous methylamine

-

N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS)

Procedure:

-

Step 1: Synthesis of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. React 2-amino-3-methylbenzoic acid with bis(trichloromethyl) carbonate.

-

Step 2: Synthesis of 2-amino-N,3-dimethyl-benzamide. The product from Step 1 undergoes aminolysis with aqueous methylamine without prior separation.

-

Step 3: Halogenation. The resulting 2-amino-N,3-dimethyl-benzamide is reacted with NCS, NBS, or NIS to yield the corresponding 2-amino-5-chloro, 2-amino-5-bromo, or 2-amino-5-iodo-N,3-dimethylbenzamide.

-

Work-up. The organic solvent is evaporated under reduced pressure, and the needle-like crystals of the target product can be directly separated from water. This one-pot method reports overall yields of 87-94%.[3]

Mechanism of Action: Ryanodine Receptor Modulation

Agrochemicals synthesized from intermediates like 2-amino-5-bromo-N,3-dimethylbenzamide, particularly the anthranilic diamides, act on a novel target in insects: the ryanodine receptor (RyR).

Signaling Pathway:

Caption: Mechanism of action of diamide insecticides on the ryanodine receptor.

These insecticides bind to the insect's ryanodine receptor, causing the channel to remain open. This leads to an uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. The depletion of calcium stores and sustained high levels of cytoplasmic calcium result in impaired muscle regulation, leading to paralysis and ultimately the death of the insect. This mode of action is highly selective for insect ryanodine receptors over mammalian ones, contributing to the favorable safety profile of these agrochemicals.

Disclaimer: These application notes are for informational purposes only and are intended for use by qualified professionals. All laboratory work should be conducted in accordance with appropriate safety and handling procedures.

References

Application Notes and Protocols: 2-Amino-5-bromo-N,N-dimethylbenzamide as a Key Intermediate in the Synthesis of Anthranilic Diamide Insecticides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-5-bromo-N,N-dimethylbenzamide and its analogs as crucial intermediates in the synthesis of anthranilic diamide insecticides. This class of insecticides, which includes commercially significant products like chlorantraniliprole and cyantraniliprole, exhibits a novel mode of action by targeting insect ryanodine receptors.[1][2][3] This document outlines the synthetic pathways, experimental protocols, quantitative data, and the biological mechanism of action relevant to the development of these potent pest control agents.

Introduction

Anthranilic diamide insecticides are a significant class of pesticides that selectively target insect ryanodine receptors (RyRs), which are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[4][5][6] Activation of these receptors by anthranilic diamides leads to an uncontrolled release of intracellular calcium stores, resulting in muscle paralysis and ultimately, death of the insect.[6][7] The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[4]

The core structure of these insecticides typically consists of a substituted pyrazole carboxylic acid amide linked to an N-alkylated aminobenzamide. 2-Amino-5-bromo-N,N-dimethylbenzamide and its structural analogs, such as 2-amino-5-chloro-N,3-dimethylbenzamide, serve as the foundational aminobenzamide building block for the synthesis of these potent insecticides.

Synthetic Pathways

The synthesis of anthranilic diamide insecticides, such as chlorantraniliprole, is a multi-step process that involves the preparation of two key intermediates followed by their coupling. The primary intermediates are:

-

A substituted pyrazole carboxylic acid (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid).

-

An N-alkylated aminobenzamide (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide, an analog of the topic compound).

The general synthetic approach involves the amide coupling of these two intermediates. This can be achieved through a direct amide bond formation or a two-step process via a benzoxazinone intermediate.[3]

Synthesis of Key Intermediates

1. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid:

This intermediate is synthesized from 2,3-dichloropyridine through a series of reactions including hydrazinolysis, cyclization with diethyl maleate, bromination, oxidation to aromatize the pyrazole ring, and finally, hydrolysis of the ester to the carboxylic acid.[2][3] An alternative route starts from 3-aminocrotononitrile, which undergoes cyclization, bromination, oxidation, and condensation reactions.[8][9]

2. Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (analog of the topic compound):

The synthesis of this intermediate typically starts from 2-amino-3-methylbenzoic acid. The process involves chlorination followed by amidation.[3][10]

Experimental Protocols

The following are generalized protocols for the key synthetic steps. Researchers should adapt these protocols based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This protocol is a multi-step synthesis starting from 2,3-dichloropyridine.

Materials: 2,3-dichloropyridine, hydrazine hydrate, ethanol, sodium ethoxide, diethyl maleate, phosphorus oxybromide, acetonitrile, potassium persulfate, sulfuric acid, sodium hydroxide, methanol, hydrochloric acid.

Step-by-step Procedure:

-

Hydrazinolysis: Reflux 2,3-dichloropyridine with hydrazine hydrate in ethanol to yield (3-chloropyridin-2-yl)-hydrazine.

-

Cyclization: Condense the product from step 1 with diethyl maleate in the presence of sodium ethoxide to form the pyrazolidinone ring.

-

Bromination: Treat the pyrazolidinone intermediate with phosphorus oxybromide in acetonitrile to introduce the bromine atom.

-

Oxidation: Oxidize the resulting pyrazoline with potassium persulfate and sulfuric acid in acetonitrile to aromatize the pyrazole ring, yielding ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate.

-

Hydrolysis: Hydrolyze the ester from step 4 using sodium hydroxide in aqueous methanol. Following the reaction, acidify the mixture with hydrochloric acid to a pH of 2 to precipitate the final product, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[2][3] Purify the crude product by recrystallization.

Protocol 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This protocol outlines the synthesis starting from 2-amino-3-methylbenzoic acid.

Materials: 2-amino-3-methylbenzoic acid, sulfuryl chloride, dichloroethane, thionyl chloride, methylamine solution.

Step-by-step Procedure:

-

Chlorination: React 2-amino-3-methylbenzoic acid with a chlorinating agent such as sulfuryl chloride in an inert organic solvent like dichloroethane at an elevated temperature (e.g., 50°C) to produce 2-amino-5-chloro-3-methylbenzoic acid.[3]

-

Amide Formation: Convert the carboxylic acid from step 1 to the corresponding N-methylamide. This can be achieved by first reacting the carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with a methylamine solution.[11]

Protocol 3: Synthesis of Chlorantraniliprole (Amide Coupling)

This protocol describes the final coupling step to produce chlorantraniliprole.

Materials: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide, methanesulfonyl chloride, 3-picoline, acetonitrile.

Step-by-step Procedure:

-

Activation of Carboxylic Acid: In a suitable reactor, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in acetonitrile. Add a base such as 3-picoline. Cool the mixture in an ice bath.

-

Amide Bond Formation: Slowly add methanesulfonyl chloride to the cooled solution to form the mixed anhydride. To this activated intermediate, add a solution of 2-amino-5-chloro-N,3-dimethylbenzamide in acetonitrile.

-

Reaction and Workup: Allow the reaction to proceed at room temperature. After completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude chlorantraniliprole can be purified by recrystallization from a suitable solvent system, such as a mixture of a good solvent (e.g., N,N-dimethylacetamide) and a poor solvent (e.g., water or methanol), to yield a high-purity product.[12][13]

Quantitative Data

The following tables summarize typical yields and purity data for the synthesis of chlorantraniliprole and its intermediates.

Table 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |

| 1 | Hydrazinolysis & Cyclization | Hydrazine hydrate, Diethyl maleate | - | - | [2] |